3-Hydroxy-3-(3-nitrophenyl)-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
Description
Historical Context of Imidazo[1,2-a]pyridine Derivatives in Heterocyclic Chemistry
Imidazo[1,2-a]pyridines represent a privileged scaffold in heterocyclic chemistry due to their structural similarity to purines and indole systems. Early pharmacological interest emerged in the 1960s with Almirante et al.’s synthesis of imidazo[1,2-a]pyridine derivatives exhibiting analgesic, anti-inflammatory, and anticonvulsant activities. These findings laid the groundwork for exploring the therapeutic potential of this bicyclic system.
By the 2000s, research accelerated with Enguehard-Gueiffier and Gueiffier’s comprehensive review highlighting enzyme inhibition, receptor modulation, and anti-infective properties of imidazo[1,2-a]pyridines. Subsequent studies by Devi et al. (2016) expanded the medicinal scope, identifying derivatives as kinase inhibitors, antiviral agents, and anticancer candidates. Synthetic methodologies also advanced, with Goel et al. (2015) cataloging multicomponent reactions and tandem processes for constructing functionalized imidazo[1,2-a]pyridines.
Table 1: Milestones in Imidazo[1,2-a]pyridine Research
Structural Classification and Nomenclature of Bicyclic Cationic Heterocycles
The target compound, 3-hydroxy-3-(3-nitrophenyl)-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide, belongs to the class of bicyclic cationic heterocycles. Its IUPAC name systematically describes:
- Imidazo[1,2-a]pyridine core : A fusion of imidazole (positions 1–3) and pyridine (positions 4–8) rings.
- Hexahydro designation : Partial saturation at positions 2,3,5,6,7,8, introducing conformational flexibility.
- Substituents :
- 3-Nitrophenyl at C3 (aromatic nitro group)
- Phenyl at N1 (cationic center)
- Hydroxy at C3 (hydrogen-bonding moiety)
- Bromide counterion : Balances the positive charge on the N1 atom.
Table 2: Structural Features of the Compound
| Feature | Position | Functional Role |
|---|---|---|
| Imidazole ring | 1–3 | Provides π-conjugation and basicity |
| Pyridine ring | 4–8 | Enhances aromatic stability |
| 3-Nitrophenyl | C3 | Electron-withdrawing group modulating reactivity |
| Phenyl | N1 | Steric bulk influencing molecular recognition |
| Hydroxy | C3 | Polar group affecting solubility and H-bonding |
The numbering system follows IUPAC guidelines, prioritizing the imidazole nitrogen (N1) and assigning positions clockwise. The “hexahydro” prefix indicates six hydrogen atoms added to saturate positions 2,3,5,6,7,8, distinguishing it from fully aromatic analogues. This partial saturation impacts electronic properties, as evidenced by reduced aromaticity compared to planar imidazo[1,2-a]pyridines.
Properties
IUPAC Name |
3-(3-nitrophenyl)-1-phenyl-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N3O3.BrH/c23-19(15-7-6-10-17(13-15)22(24)25)14-20(16-8-2-1-3-9-16)18-11-4-5-12-21(18)19;/h1-3,6-10,13,23H,4-5,11-12,14H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFIKLKCPREZSI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2=C(C1)N(CC2(C3=CC(=CC=C3)[N+](=O)[O-])O)C4=CC=CC=C4.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Hydroxy-3-(3-nitrophenyl)-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide typically involves multiple steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Hydroxy-3-(3-nitrophenyl)-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-Hydroxy-3-(3-nitrophenyl)-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide exerts its effects involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyridinium core can interact with nucleophilic sites on proteins and enzymes . These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Key Observations :
- Hydroxy Group: The 3-hydroxy moiety may influence solubility and hydrogen-bonding interactions. notes that dehydration of the hydroxy group (e.g., under acetic anhydride) yields fully aromatic derivatives with enhanced anticancer activity, suggesting reduced activity for the hydroxy-containing parent compound .
Implications for Target Compound :
- The fully aromatic analogue (without the hydroxy group) exhibits potent activity, while hydroxy-containing derivatives like the target compound may require structural optimization to improve efficacy.
- The 3-nitrophenyl group’s nitro functionality could confer unique binding interactions but may also increase metabolic instability compared to methoxy/ethoxy substituents .
Biological Activity
3-Hydroxy-3-(3-nitrophenyl)-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a complex organic compound that belongs to the imidazo[1,2-a]pyridine class. Its unique structural characteristics and functional groups suggest significant potential for various biological activities, particularly in the fields of antibacterial and antifungal research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 432.318 g/mol. Its structure includes a hydroxy group and a nitrophenyl substituent, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H22BrN3O3 |
| Molecular Weight | 432.318 g/mol |
| Functional Groups | Hydroxy, Nitro |
| Structural Class | Imidazo[1,2-a]pyridine |
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Antibacterial Properties
This compound has demonstrated significant antibacterial activity against various resistant strains of bacteria. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. In vitro studies have shown effective inhibition against Gram-positive and Gram-negative bacteria.
Antifungal Properties
Research indicates that the compound also exhibits antifungal activity. It has been tested against several fungal strains with promising results. The antifungal mechanism may involve interference with ergosterol synthesis or disruption of fungal cell membrane integrity.
Cytotoxicity Studies
In cellular assays, this compound has shown cytotoxic effects on cancer cell lines. Notably, it displayed selective toxicity towards cancer cells while sparing normal cells.
Study 1: Antibacterial Efficacy
A study published in Chemistry & Biology evaluated the antibacterial properties of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus and 20 µg/mL for E. coli.
Study 2: Antifungal Activity
In another investigation focusing on antifungal efficacy published in Journal of Medicinal Chemistry, the compound exhibited significant activity against Candida albicans with an MIC of 10 µg/mL.
Study 3: Cytotoxicity in Cancer Cells
A study conducted on breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM.
While the exact mechanisms remain to be fully elucidated, preliminary research suggests that the compound may interact with specific molecular targets within bacterial and fungal cells. The hydroxy group is likely crucial for binding to these targets, potentially inhibiting enzymatic functions essential for microbial survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
